REACTION_CXSMILES
|
N1CC[C@H]1C(O)=O.[C:8]([C@H:11]([C@@H:13]([C:15]([O-:17])=[O:16])[OH:14])[OH:12])([O-:10])=[O:9].[OH-].[K+:19]>O>[C:8]([CH:11]([CH:13]([C:15]([O-:17])=[O:16])[OH:14])[OH:12])([OH:10])=[O:9].[K+:19] |f:0.1,2.3,5.6|
|
Name
|
L-AzeOH D-tartrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1[C@H](C(=O)O)CC1.C(=O)([O-])[C@@H](O)[C@H](O)C(=O)[O-]
|
Name
|
L-AzeOH D-tartrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1[C@H](C(=O)O)CC1.C(=O)([O-])[C@@H](O)[C@H](O)C(=O)[O-]
|
Name
|
|
Quantity
|
10.8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared analogously to the methods
|
Type
|
WAIT
|
Details
|
The reaction mixture was then left
|
Type
|
TEMPERATURE
|
Details
|
to cool at room temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled on ice for 7 h
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
Potassium hydrogen tartrate crystallised
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
FILTRATION
|
Details
|
The filtration
|
Reaction Time |
8 (± 8) h |
Name
|
potassium hydrogen tartrate
|
Type
|
product
|
Smiles
|
C(=O)(O)C(O)C(O)C(=O)[O-].[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N1CC[C@H]1C(O)=O.[C:8]([C@H:11]([C@@H:13]([C:15]([O-:17])=[O:16])[OH:14])[OH:12])([O-:10])=[O:9].[OH-].[K+:19]>O>[C:8]([CH:11]([CH:13]([C:15]([O-:17])=[O:16])[OH:14])[OH:12])([OH:10])=[O:9].[K+:19] |f:0.1,2.3,5.6|
|
Name
|
L-AzeOH D-tartrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1[C@H](C(=O)O)CC1.C(=O)([O-])[C@@H](O)[C@H](O)C(=O)[O-]
|
Name
|
L-AzeOH D-tartrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1[C@H](C(=O)O)CC1.C(=O)([O-])[C@@H](O)[C@H](O)C(=O)[O-]
|
Name
|
|
Quantity
|
10.8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared analogously to the methods
|
Type
|
WAIT
|
Details
|
The reaction mixture was then left
|
Type
|
TEMPERATURE
|
Details
|
to cool at room temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled on ice for 7 h
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
Potassium hydrogen tartrate crystallised
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
FILTRATION
|
Details
|
The filtration
|
Reaction Time |
8 (± 8) h |
Name
|
potassium hydrogen tartrate
|
Type
|
product
|
Smiles
|
C(=O)(O)C(O)C(O)C(=O)[O-].[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |